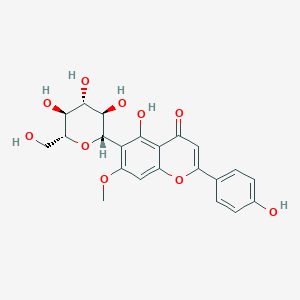

Swertisin

Description

This compound has been reported in Aquilegia oxysepala, Gentiana algida, and other organisms with data available.

from Wilbrandia ebracteata; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRULANJVVJLFI-DGHBBABESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990181 | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6991-10-2 | |

| Record name | Swertisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacological Profile of Swertisin: A Technical Guide for Researchers

Introduction: Swertisin is a naturally occurring C-glucosylflavone found in various medicinal plants, including Swertia japonica, Iris tectorum, and Enicostemma littorale. Emerging research has illuminated its diverse pharmacological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies for the benefit of researchers, scientists, and drug development professionals.

Anti-Diabetic Activities

This compound has demonstrated potent anti-diabetic properties through two primary mechanisms: inhibition of the sodium-glucose cotransporter 2 (SGLT2) and the promotion of pancreatic islet neogenesis.

SGLT2 Inhibition

This compound acts as a novel inhibitor of SGLT2, a key protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels.[1] This mechanism is analogous to that of approved anti-diabetic drugs like Canagliflozin. Studies have shown that this compound's binding energy to the human SGLT2 protein is comparable to that of Canagliflozin.[1] In addition to direct inhibition, this compound also reduces the expression of SGLT2 in kidney tissue, which may contribute to its sustained glucose-lowering effects.[1]

Promotion of Islet Neogenesis

Beyond its effects on glucose reabsorption, this compound has been shown to facilitate the regeneration of pancreatic islets, a process known as islet neogenesis.[2][3] This activity is particularly relevant for Type 1 and advanced Type 2 diabetes, where pancreatic β-cell mass is significantly diminished. This compound stimulates the differentiation of pancreatic stem and progenitor cells into functional, insulin-producing islet-like cell clusters (ILCCs).[2][4]

The underlying mechanism for this effect involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and SMAD signaling pathways, which are crucial for pancreatic development and cell differentiation.[2][5]

Quantitative Data: Anti-Diabetic Activity of this compound

| Activity | Experimental Model | Key Parameters & Doses | Observed Effect | Reference |

| SGLT2 Inhibition | HEK293 cells | 7.5 µg/mL this compound | Inhibition of glucose uptake and decreased SGLT2 expression. | [1][6] |

| Glucose Lowering | Streptozotocin (B1681764) (STZ)-induced diabetic BALB/c mice | 2.5 mg/kg this compound (i.p., daily for 15 days) | Significant improvement in overall glucose homeostasis and reversion to normoglycemia. | [1][3][7] |

| Islet Neogenesis | PANC-1 cells (human pancreatic progenitors) | Not specified | Induction of differentiation into islet-like cell clusters. | [2] |

| Islet Neogenesis | Partial Pancreatectomy (PPx) mice model | Single injection into pancreas | Increased insulin (B600854) transcript levels and upregulation of key transcription factors (Pdx1, Neurog3, MafA, Nkx6.1). | [2][3] |

Experimental Protocols

1.2.1 In Vivo Model of Type 1 Diabetes (STZ-Induced)

-

Animal Model: Male BALB/c mice are typically used.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered at a dose of 150-200 mg/kg body weight. Diabetes is confirmed by measuring fasting blood glucose levels; mice with glucose levels >250 mg/dL are considered diabetic.

-

Treatment Protocol: Diabetic mice are treated with this compound (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 15 days). A control group receives the vehicle, and another group may receive a standard drug like insulin or an SGLT2 inhibitor.

-

Outcome Measures: Fasting blood glucose, serum insulin levels, and body weight are monitored throughout the study. At the end of the study, kidney and pancreas tissues are harvested for histological analysis and protein expression studies (e.g., Western blot for SGLT2, PKC, Pdx1, Neurog3).[1][3]

1.2.2 In Vitro Islet Neogenesis Assay

-

Cell Lines: Human pancreatic progenitor cell lines (e.g., PANC-1) or primary cultured mouse intra-islet progenitor cells (mIPCs) are used.

-

Differentiation Protocol: Cells are cultured in a serum-free medium supplemented with specific factors (e.g., ITS - Insulin, Transferrin, Selenium). This compound is added to the culture medium to induce differentiation. A positive control, such as Activin-A, is often used. The differentiation process is typically carried out over 8-10 days.

-

Confirmation of Differentiation: The formation of islet-like cell clusters (ILCCs) is observed microscopically. The functionality of these clusters is confirmed by dithizone (B143531) (DTZ) staining (which selectively stains insulin-producing cells crimson red) and immunocytochemistry for insulin and glucagon.

-

Mechanism Analysis: To elucidate the signaling pathway, Western blot analysis is performed on cell lysates at different time points to measure the phosphorylation status of key proteins like p38 MAPK and SMAD2/3. Pharmacological inhibitors (e.g., SB203580 for p38 MAPK) can be used to confirm the pathway's involvement.[2][5]

Signaling Pathways and Workflows

Caption: this compound's anti-diabetic action via SGLT2 inhibition.

Caption: this compound-induced islet neogenesis via p38 MAPK/SMAD pathway.

Neuroprotective Activities

This compound exhibits significant neuroprotective effects, making it a candidate for mitigating cognitive impairments associated with neurodegenerative diseases like Alzheimer's.

Adenosine (B11128) A1 Receptor Antagonism

This compound acts as an antagonist of the adenosine A1 receptor.[6] This mechanism is relevant for cognitive enhancement, as adenosine A1 receptor activation can suppress neuronal activity and neurotransmitter release. By blocking these receptors, this compound may enhance synaptic transmission and improve cognitive function.

Modulation of Akt/GSK-3β Signaling

In models of cognitive impairment, this compound has been shown to normalize the phosphorylation levels of Akt and Glycogen Synthase Kinase 3β (GSK-3β).[7] The Akt/GSK-3β signaling pathway is critical for neuronal survival, synaptic plasticity, and memory formation. Its dysregulation is a known hallmark of several neurodegenerative disorders.

Anti-Neuroinflammatory Effects

A key aspect of this compound's neuroprotection is its ability to suppress neuroinflammation. In an Alzheimer's disease model induced by amyloid-beta (Aβ₂₅₋₃₅), this compound was found to:

-

Decrease the expression and activity of cyclooxygenase-2 (COX-2).

-

Upregulate the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

-

Suppress neuroinflammation and neuronal apoptosis via a cannabinoid receptor 1 (CB1R)-dependent Nuclear Factor-kappa B (NF-κB) pathway.[8]

Quantitative Data: Neuroprotective Activity of this compound

| Activity | Experimental Model | Key Parameters & Doses | Observed Effect | Reference |

| Adenosine A1 Receptor Antagonism | Receptor binding assay | IC₅₀ = 137 µM | Competitive antagonism of the A1 receptor. | [6] |

| Cognitive Improvement | Scopolamine-induced memory impairment in mice | 5 or 10 mg/kg this compound (p.o.) | Significant amelioration of cognitive deficits in behavioral tasks (e.g., Morris water maze). | [6][9][10] |

| Cognitive Improvement | MK-801-induced cognitive impairment in mice | 30 mg/kg this compound (p.o.) | Alleviation of pre-pulse inhibition deficits and memory impairment; normalization of p-Akt and p-GSK-3β levels. | [7] |

| Neuroprotection | Aβ₂₅₋₃₅-induced toxicity in hippocampal slices | Not specified | Reduced COX-2 expression, suppressed neuroinflammation, and inhibited neuronal apoptosis. | [8] |

Experimental Protocols

2.3.1 Western Blot Analysis of Akt/GSK-3β Signaling

-

Sample Preparation: Brain tissue (e.g., prefrontal cortex or hippocampus) is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: 20-40 µg of protein per sample is separated on a polyacrylamide gel and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies targeting total Akt, phospho-Akt (Ser473), total GSK-3β, and phospho-GSK-3β (Ser9). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Densitometric analysis is performed to quantify changes in protein phosphorylation.[11][12]

Signaling Pathways and Workflows

Caption: this compound's neuroprotection via the COX-2/2-AG/CB1R/NF-κB axis.

Anti-Hepatitis B Virus (HBV) Activity

This compound has been identified as a potent inhibitor of Hepatitis B Virus replication. This activity has been demonstrated in both chronically HBV-producing cell lines and in animal models.

Inhibition of HBV Replication and Antigen Production

In vitro studies using the HepG2.2.15 cell line, which constitutively replicates HBV, show that this compound can significantly inhibit the production of HBV DNA and viral antigens (HBsAg and HBeAg) in a dose-dependent manner.[13] These findings were also confirmed in a more physiologically relevant model using HBV-infected HepG2-NTCP cells.[13] The anti-HBV effect of this compound is enhanced when used in combination with the established antiviral drug Entecavir (ETV).

Quantitative Data: Anti-HBV Activity of this compound

| Activity | Experimental Model | Key Parameters & Doses | Observed Effect | Reference |

| HBV Inhibition | HepG2.2.15 cells | 0.2 - 5 µM this compound | Dose-dependent inhibition of HBsAg, HBeAg, and HBV DNA levels. | [6][13] |

| HBV Inhibition | HBV transgenic mice | 5 - 10 mg/kg this compound (i.p., every other day for 20 days) | Significant reduction in serum HBsAg and HBeAg levels without notable toxicity. | [7][13] |

Experimental Protocols

3.1.1 In Vitro Anti-HBV Assay (HepG2.2.15 Model)

-

Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured until confluent.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.2 µM to 5 µM). A positive control (e.g., Lamivudine or Entecavir) and a vehicle control (e.g., DMSO) are included. Cells are typically incubated for 3-6 days.

-

Cytotoxicity Assay: A parallel plate is used to assess the cytotoxicity of this compound using an MTT assay to ensure that the observed antiviral effects are not due to cell death.

-

Antigen Quantification: The cell culture supernatant is collected, and the levels of HBsAg and HBeAg are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

HBV DNA Quantification: HBV DNA from the supernatant is extracted and quantified using real-time quantitative PCR (qPCR).[13][14]

Other Pharmacological Activities

Anti-Inflammatory and Antioxidant Effects

This compound possesses general anti-inflammatory and antioxidant properties, which likely contribute to its therapeutic effects in various disease models.[8] The anti-inflammatory action is linked to the inhibition of pro-inflammatory enzymes like COX-2 and transcription factors such as NF-κB.[8] Its antioxidant activity has been demonstrated by its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes in vivo, such as GST-4 and SOD-3, thereby protecting against oxidative stress.[15]

Analgesic (Antinociceptive) Effects

Traditional use and preclinical studies suggest that this compound has pain-relieving properties. This effect is thought to be mediated through both central and peripheral mechanisms.

Conclusion and Future Directions

This compound is a multifaceted flavonoid with a compelling pharmacological profile. Its potent anti-diabetic, neuroprotective, and anti-HBV activities, underpinned by well-defined molecular mechanisms, highlight its potential as a lead compound for the development of new therapeutics. The dual action in diabetes—improving glycemic control via SGLT2 inhibition and promoting pancreatic regeneration—is particularly noteworthy.

Future research should focus on detailed pharmacokinetic and toxicological profiling to establish its safety and bioavailability. While numerous preclinical studies are promising, no clinical trials involving this compound have been registered to date. Further investigation, including structure-activity relationship (SAR) studies to optimize its efficacy and clinical trials to validate its therapeutic potential in humans, is warranted.

References

- 1. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]

- 3. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Small Molecule this compound from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 6991-10-2 [chemicalbook.com]

- 8. Neuro-protection of this compound against impairment induced by Aβ25-35 by acting on COX-2 to up-regulate 2-AG and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a C-glucosylflavone, ameliorates scopolamine-induced memory impairment in mice with its adenosine A1 receptor antagonistic property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-hepatitis B virus activity of this compound isolated from Iris tectorum Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. Ultrasonic-assisted extraction of this compound from sour Jujube seed and comprehensive revelation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Swertisin's Mechanism of Action in Diabetes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertisin, a C-glucosylflavone found in various medicinal plants, has emerged as a promising natural compound for the management of diabetes mellitus. Its anti-diabetic effects are attributed to a multi-target mechanism of action, primarily involving the inhibition of renal glucose reabsorption and the promotion of pancreatic islet neogenesis. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anti-diabetic properties are primarily attributed to two well-documented mechanisms:

-

Inhibition of Sodium-Glucose Cotransporter 2 (SGLT2): this compound acts as a potent inhibitor of SGLT2 in the renal proximal tubules, thereby reducing the reabsorption of glucose from the glomerular filtrate back into the bloodstream and promoting urinary glucose excretion.

-

Promotion of Islet Neogenesis: this compound has been shown to induce the differentiation of pancreatic progenitor cells into insulin-producing islet-like cell clusters (ILCCs), suggesting a regenerative potential for the endocrine pancreas.

This document will also explore other potential, yet less characterized, mechanisms, including the modulation of key signaling pathways and its potential effects on other anti-diabetic targets.

Inhibition of Sodium-Glucose Cotransporter 2 (SGLT2)

In silico, in vitro, and in vivo studies have collectively demonstrated that this compound is a selective inhibitor of SGLT2.[1] Molecular docking studies have shown that this compound exhibits a binding energy comparable to that of canagliflozin, a well-established SGLT2 inhibitor.[1]

Quantitative Data: SGLT2 Inhibition

| Parameter | Observation | Species/Cell Line | Reference |

| In Vitro Glucose Uptake | Inhibition of glucose uptake | HEK293 cells | [1] |

| In Vitro SGLT2 Expression | Decreased expression of SGLT2 | HEK293 cells | [1] |

| In Vivo SGLT2 Expression | Reduced expression of SGLT2 in kidney tissue | STZ-induced diabetic BALB/c mice | [1] |

| In Vivo Blood Glucose | Rapid reduction in blood sugar | Mice | [2] |

Experimental Protocol: SGLT2 Inhibition Assay

A common method to assess SGLT2 inhibitory activity is through a cell-based glucose uptake assay.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells, which can be engineered to stably express human SGLT2 (hSGLT2).

Methodology:

-

Cell Culture: HEK293 cells expressing hSGLT2 are cultured to confluence in appropriate media.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference SGLT2 inhibitor (e.g., canagliflozin).

-

Glucose Uptake: A labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.

-

Measurement: After a defined incubation period, the uptake of the labeled glucose is terminated, and the intracellular fluorescence is measured using a plate reader.

-

Data Analysis: The percentage inhibition of glucose uptake at each concentration of this compound is calculated relative to a vehicle control, and the IC50 value is determined.

Signaling Pathway: SGLT2 Inhibition

Promotion of Pancreatic Islet Neogenesis

This compound has demonstrated a remarkable capacity to induce the differentiation of progenitor cells into functional, insulin-secreting islet-like cell clusters (ILCCs). This suggests a potential for this compound to not only manage hyperglycemia but also to restore beta-cell mass.

Quantitative Data: Islet Neogenesis

| Parameter | Observation | Cell Line/Animal Model | Reference |

| In Vitro Differentiation | Differentiation of NIH3T3 cells into ILCCs | NIH3T3 cells | [3] |

| In Vitro Differentiation | Differentiation of pancreatic progenitors into ILCCs | PANC-1 cells, primary mouse intra-islet progenitors | [4] |

| In Vivo Transcription Factors | Upregulation of Pdx1, Neurog3, MafA, and Nkx6.1 | STZ-induced diabetic BALB/c mice | [5] |

| In Vivo Insulin (B600854) Levels | Significant elevation of fasting serum insulin | STZ-induced diabetic BALB/c mice | [5] |

Experimental Protocol: Induction of Islet Neogenesis

Cell Line: PANC-1, a human pancreatic carcinoma cell line with progenitor-like characteristics.

Methodology:

-

Cell Seeding: PANC-1 cells are cultured in a standard growth medium.

-

Differentiation Induction: The growth medium is replaced with a serum-free medium supplemented with this compound. A positive control, such as Activin-A, can be used for comparison.[4]

-

Culture and Observation: The cells are cultured for a period of 8-10 days, during which the formation of islet-like clusters is monitored microscopically.[4]

-

Characterization of ILCCs: The functionality of the generated ILCCs is assessed through:

-

Dithizone (DTZ) Staining: To confirm the presence of insulin.

-

Immunocytochemistry: For the detection of islet-specific hormones like insulin, glucagon (B607659), and somatostatin.[3]

-

Gene Expression Analysis (RT-PCR/qPCR): To measure the expression of key pancreatic transcription factors.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay: To evaluate the physiological responsiveness of the ILCCs to glucose.[3]

-

Signaling Pathway: p38 MAPK-Mediated Islet Neogenesis

The pro-differentiation effect of this compound on pancreatic progenitors is mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is central to insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis. There is some evidence to suggest that this compound may modulate this pathway. One study reported that this compound reversed the elevated phosphorylation of Akt and GSK-3β in the prefrontal cortex of mice in a model of cognitive impairment.[2] However, further research is required to elucidate the precise role of this compound on the PI3K/Akt pathway in peripheral tissues relevant to diabetes, such as muscle, liver, and adipose tissue.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., L6 myotubes, HepG2 hepatocytes) is treated with this compound for a specified duration. Insulin can be used as a positive control to stimulate the pathway.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of key proteins, such as Akt (at Ser473 and Thr308) and GSK3β.

-

Detection and Analysis: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the activation status of the pathway.

Putative PI3K/Akt Signaling Pathway

Other Potential Anti-Diabetic Mechanisms

While the primary mechanisms of this compound are well-supported, its classification as a flavonoid suggests potential activity against other established anti-diabetic targets. However, based on the reviewed literature, there is currently a lack of specific data on the direct effects of this compound on the following:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. There is no direct evidence to date to suggest that this compound is a significant inhibitor of DPP-4.

-

GLP-1 Secretion: GLP-1 is an incretin hormone secreted from intestinal L-cells in response to nutrient intake. It plays a crucial role in glucose homeostasis. The effect of this compound on GLP-1 secretion has not yet been reported in the literature reviewed for this document.

Further research is warranted to investigate these potential mechanisms and to provide a more complete understanding of this compound's anti-diabetic profile.

Conclusion

This compound presents a compelling profile as a multi-target anti-diabetic agent. Its established roles as an SGLT2 inhibitor and a promoter of islet neogenesis highlight its potential for both managing hyperglycemia and addressing the underlying loss of beta-cell function in diabetes. While its effects on other key pathways, such as PI3K/Akt signaling, and its potential for α-glucosidase and DPP-4 inhibition require further investigation, the existing evidence strongly supports its continued development as a therapeutic candidate for diabetes mellitus. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of this natural compound.

References

- 1. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Small Molecule this compound from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]

- 5. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Swertisin: A Technical Guide to its Antagonism of the Adenosine A1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertisin, a naturally occurring C-glucosylflavone, has been identified as an antagonist of the adenosine (B11128) A1 receptor (A1R).[1] This receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating a wide array of physiological processes, particularly in the cardiovascular, nervous, and renal systems. Its antagonism presents a promising therapeutic avenue for various pathologies. This technical guide provides an in-depth overview of this compound's interaction with the A1R, detailing the receptor's signaling pathway, methodologies for its characterization, and a framework for presenting key quantitative data. While specific binding affinity and functional potency data for this compound are not extensively available in the public domain, this document outlines the standardized experimental protocols used to characterize such an antagonist and presents illustrative data to guide future research.

The Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein and the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can modulate the activity of various downstream effectors, including ion channels.

Antagonists like this compound bind to the A1R but do not elicit this signaling cascade. Instead, they block the binding of endogenous adenosine and other agonists, thereby preventing the receptor's activation and the subsequent downstream effects.

Adenosine A1 Receptor Signaling Pathway

Quantitative Data Presentation

The characterization of an A1R antagonist involves determining its binding affinity (Ki) and its functional potency (IC50 or Kb). Due to the limited availability of specific quantitative data for this compound, the following tables are presented with illustrative values to demonstrate the standard format for data presentation.

Table 1: Illustrative Binding Affinity of this compound for the Human Adenosine A1 Receptor

| Compound | Radioligand | Receptor Source | Ki (nM) [Mean ± SEM] |

| This compound | [³H]-DPCPX | HEK293 cells expressing hA1R | Data not available |

| Example | [³H]-DPCPX | HEK293 cells expressing hA1R | 150 ± 15 |

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a selective A1R antagonist radioligand.

Table 2: Illustrative Functional Antagonism of this compound at the Human Adenosine A1 Receptor

| Assay | Agonist | Cell Line | IC50 (nM) [Mean ± SEM] |

| cAMP Accumulation Assay | NECA | CHO cells expressing hA1R | Data not available |

| Example | NECA | CHO cells expressing hA1R | 250 ± 20 |

NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize an adenosine A1 receptor antagonist.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-DPCPX (a selective A1R antagonist).

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled A1R antagonist (e.g., 10 µM DPCPX).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [³H]-DPCPX, and either buffer (for total binding), a serial dilution of this compound, or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.

Materials:

-

A cell line stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).

-

Test Compound: this compound.

-

Agonist: NECA.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for a defined period.

-

Stimulate the cells with a fixed concentration of NECA in the presence of forskolin and a PDE inhibitor.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a cAMP detection kit.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value of this compound, which is the concentration that reverses 50% of the NECA-induced inhibition of forskolin-stimulated cAMP accumulation.

cAMP Accumulation Assay Workflow

Conclusion

This compound is recognized as an antagonist of the adenosine A1 receptor, a target of significant therapeutic interest. While comprehensive quantitative data on its binding and functional activity are yet to be fully elucidated in publicly accessible literature, the experimental frameworks provided in this guide offer robust methodologies for such characterization. The detailed protocols for radioligand binding and cAMP accumulation assays, along with the structured approach to data presentation and visualization of the underlying signaling pathways, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other novel A1R antagonists. Future studies are warranted to precisely quantify the interaction of this compound with the adenosine A1 receptor and to explore its pharmacological profile in greater detail.

References

An In-depth Technical Guide to the Antioxidant Properties of Swertisin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertisin, a naturally occurring C-glucosylflavone found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides a comprehensive investigation into the antioxidant mechanisms of this compound, presenting a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The document elucidates this compound's capacity for direct radical scavenging and its modulatory effects on crucial cellular antioxidant defense systems, primarily the Nrf2/ARE and MAPK signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's potential as a therapeutic agent against oxidative stress-related pathologies.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. These include cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes. The relentless assault of ROS on cellular macromolecules such as lipids, proteins, and nucleic acids can lead to cellular dysfunction and ultimately cell death. Consequently, there is a growing interest in the identification and characterization of natural compounds with potent antioxidant properties that can mitigate oxidative damage and offer therapeutic benefits.

This compound, a flavone (B191248) C-glycoside, has emerged as a promising candidate in this regard.[1][2][3][4] Its unique chemical structure, featuring a C-glucosyl moiety attached to the apigenin (B1666066) backbone, contributes to its stability and biological activity. This guide delves into the multifaceted antioxidant properties of this compound, providing a detailed analysis of its direct free radical scavenging capabilities and its intricate interplay with cellular signaling pathways that govern the endogenous antioxidant response.

Direct Radical Scavenging Activity

This compound exhibits a remarkable ability to directly neutralize a variety of free radicals, thereby interrupting the propagation of oxidative damage. This activity is primarily attributed to its hydrogen-donating capacity, a characteristic feature of phenolic compounds. The efficacy of this compound as a radical scavenger has been quantified in several in vitro assays.

Data Presentation: Radical Scavenging Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

| Antioxidant Assay | IC50 Value (µg/mL) | Reference(s) |

| DPPH Radical Scavenging | 52.273 (for an ethanol (B145695) extract of T. arvense seeds) | [5][6] |

| ABTS Radical Scavenging | Not explicitly found for pure this compound | |

| Superoxide (B77818) Radical Scavenging | Not explicitly found for pure this compound | |

| Hydroxyl Radical Scavenging | 103.550 (for an ethanol extract of T. arvense seeds) | [5][6] |

Note: The available quantitative data for pure this compound is limited. The provided values for DPPH and hydroxyl radical scavenging are from an extract and may not solely reflect the activity of this compound.

Experimental Protocols: In Vitro Antioxidant Assays

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7][8][9][10][11]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in a dark bottle at 4°C.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[12][13][14][15][16]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each this compound dilution to respective wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the control, mix 20 µL of the solvent with 180 µL of the ABTS•+ working solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine (B1670421) methosulfate (PMS)-NADH system. The scavenging of superoxide radicals by an antioxidant prevents the reduction of NBT.[17]

Protocol:

-

Reagent Preparation:

-

Prepare 1 M Tris-HCl buffer (pH 8.0).

-

Prepare 1 mg/mL NBT solution.

-

Prepare 1 mg/mL NADH solution.

-

Prepare 1 mg/mL PMS solution.

-

-

Assay Procedure:

-

In a test tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of this compound.

-

Initiate the reaction by adding 1 mL of PMS solution.

-

The final volume is made up to 4 mL with Tris-HCl buffer.

-

-

Incubation: Incubate the mixture at room temperature for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of the control (without this compound).

This assay is commonly based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals then degrade a detector molecule, such as deoxyribose, and the extent of degradation is measured.[18][19][20]

Protocol:

-

Reagent Preparation:

-

Prepare 2.8 mM deoxyribose solution.

-

Prepare 100 µM FeCl₃ solution.

-

Prepare 100 µM EDTA solution.

-

Prepare 1 mM H₂O₂ solution.

-

Prepare 100 µM ascorbic acid solution.

-

Prepare 2.8% (w/v) trichloroacetic acid (TCA) solution.

-

Prepare 1% (w/v) thiobarbituric acid (TBA) solution in 50 mM NaOH.

-

-

Assay Procedure:

-

In a test tube, mix 0.5 mL of deoxyribose solution, 0.2 mL of FeCl₃-EDTA premixed solution, 0.1 mL of H₂O₂, and various concentrations of this compound.

-

Initiate the reaction by adding 0.1 mL of ascorbic acid.

-

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Color Development: Add 1 mL of TCA and 1 mL of TBA to the reaction mixture and heat in a boiling water bath for 15 minutes.

-

Measurement: After cooling, measure the absorbance of the resulting pink chromogen at 532 nm.

-

Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample with that of the control.

Modulation of Cellular Antioxidant Signaling Pathways

Beyond its direct radical scavenging effects, this compound exerts its antioxidant action by modulating key intracellular signaling pathways that control the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. This leads to the upregulation of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[21][22][23][24][25] Studies have shown that this compound can promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense capacity.[7]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play crucial roles in cellular responses to a variety of extracellular stimuli, including oxidative stress.[19][26][27][28][29][30][31] While the activation of JNK and p38 is often associated with pro-inflammatory and pro-apoptotic responses under severe stress, the ERK pathway is generally linked to cell survival and proliferation. This compound has been suggested to modulate these pathways to exert its antioxidant and cytoprotective effects, potentially by inhibiting the stress-induced phosphorylation of JNK and p38, while promoting the activation of the pro-survival ERK pathway.

Experimental Protocols: Cellular Assays

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is designed to assess the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.[21][22][23][24]

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., HepG2, RAW 264.7) to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time course. Include a positive control (e.g., sulforaphane) and a vehicle control.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic extraction using a commercially available kit or a standard protocol.

-

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure proper fractionation, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 band intensity in the nuclear fraction of this compound-treated cells compared to the control indicates nuclear translocation.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of key MAPK proteins (ERK, JNK, p38).[26][27][28][30][31][32][33]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat with this compound as described above. It is often necessary to induce oxidative stress (e.g., with H₂O₂) to observe the modulatory effects of this compound on MAPK activation.

-

-

Cell Lysis: Lyse the cells in a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Perform SDS-PAGE and protein transfer as described previously.

-

Immunoblotting:

-

Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).

-

After detection of the phosphorylated proteins, the membranes can be stripped and re-probed with antibodies against the total forms of ERK, JNK, and p38 to normalize for protein loading.

-

-

Detection and Analysis: Visualize and quantify the bands as described for the Nrf2 Western blot. A decrease in the ratio of phosphorylated to total JNK and p38, and a potential increase in the p-ERK/total ERK ratio in this compound-treated cells would indicate its modulatory effect.

Real-Time Quantitative PCR (RT-qPCR) for HO-1 and NQO1 Expression

This protocol measures the effect of this compound on the gene expression of Nrf2 target genes, HO-1 and NQO1.[29][34][35][36]

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as previously described.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard Trizol-based method.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

RT-qPCR:

-

Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The reaction is typically run on a real-time PCR system.

-

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the control.

Conclusion

This compound demonstrates significant antioxidant potential through a dual mechanism of action: direct scavenging of free radicals and modulation of key cellular antioxidant signaling pathways. While in vitro assays confirm its ability to neutralize various reactive oxygen species, its influence on the Nrf2/ARE and MAPK pathways highlights a more complex and potentially more impactful role in cellular protection against oxidative stress. The upregulation of endogenous antioxidant defenses through the Nrf2 pathway, coupled with the potential to mitigate pro-inflammatory and pro-apoptotic signaling via the MAPK pathways, positions this compound as a compelling candidate for further investigation in the development of novel therapeutic strategies for a range of oxidative stress-driven diseases. This guide provides a foundational framework for researchers to explore and expand upon the promising antioxidant properties of this natural flavonoid. Future research should focus on obtaining more robust quantitative data for pure this compound and elucidating the precise molecular interactions that underpin its modulatory effects on cellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 3. This compound | C22H22O10 | CID 124034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6991-10-2 | FS74200 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. abcam.cn [abcam.cn]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. NQO1 NAD(P)H quinone dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. roswellpark.org [roswellpark.org]

- 33. A sestrin-dependent Erk/Jnk/p38 MAPK activation complex inhibits immunity during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 34. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Swertisin: A Technical Deep Dive into its Potential as a Novel SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertisin, a naturally occurring flavonoid C-glycoside, has emerged as a promising candidate in diabetes therapy, exhibiting potential as a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. Research indicates that this compound not only hinders SGLT2-mediated glucose reabsorption but also modulates key signaling pathways implicated in diabetic pathophysiology. This technical guide synthesizes the current scientific knowledge on this compound's activity as an SGLT2 inhibitor, presenting in vitro and in vivo data, detailed experimental methodologies, and visualizations of the implicated biological pathways and experimental workflows.

Introduction

Sodium-Glucose Co-transporter 2 (SGLT2) is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 presents a compelling therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This compound has been identified as a novel, naturally derived molecule that targets SGLT2, offering a potential new avenue for the development of antidiabetic agents.

In Vitro Efficacy of this compound

Studies utilizing human embryonic kidney (HEK293) cells, which endogenously express SGLT2, have demonstrated the inhibitory effects of this compound on glucose uptake.

Quantitative Data: Inhibition of Glucose Uptake

The following table summarizes the key quantitative findings from in vitro experiments investigating the effect of this compound on SGLT2 activity.

| Cell Line | Compound | Concentration | Effect | Reference |

| HEK293 | This compound | 7.5 µg/mL | Inhibition of glucose uptake and decreased SGLT2 expression | [1][2][3] |

Further quantitative data on the dose-response relationship and IC50 value for SGLT2 inhibition by this compound require access to the full text of the primary research article.

In Vivo Efficacy of this compound

The anti-hyperglycemic potential of this compound has been evaluated in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model.

Quantitative Data: In Vivo Studies

The table below outlines the experimental design and key outcomes of in vivo studies on this compound.

| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |

| STZ-induced diabetic BALB/c mice | This compound | 2.5 mg/kg | Intraperitoneal (i.p.) | 15 days (daily) | Improved overall glucose homeostasis; Reduced SGLT2 and PKC expression in kidney tissue | [4] |

Mechanism of Action: Signaling Pathways

This compound's mechanism of action extends beyond direct SGLT2 inhibition, involving the modulation of downstream signaling molecules. A key observation is the reduction of Protein Kinase C (PKC) expression in the kidney tissue of this compound-treated diabetic mice.[1][3] The precise signaling cascade linking SGLT2 inhibition by this compound to downstream effects is an area of ongoing research.

References

A Technical Guide to the Neuroprotective Mechanisms of Swertisin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Swertisin, a C-glucosylflavone found in various medicinal plants, is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative disorders. Possessing anti-inflammatory, antioxidant, and memory-enhancing properties, its mechanisms of action are multifaceted and involve the modulation of key signaling pathways implicated in neuronal survival and function.[1][2][3] This technical guide provides an in-depth analysis of the current research on this compound's neuroprotective role, focusing on its efficacy in preclinical models of Alzheimer's disease. We detail the molecular pathways, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols to facilitate further research and development.

Introduction to this compound

This compound is a naturally occurring flavonoid that has been traditionally recognized for its antidiabetic and anti-inflammatory activities.[2][4] Recent investigations have expanded its pharmacological profile, highlighting its significant neuroprotective effects.[5][6] Studies have demonstrated its ability to ameliorate cognitive deficits and protect neurons from damage in various experimental models, suggesting its potential as a therapeutic candidate for complex neurological diseases like Alzheimer's disease (AD).[1][4] This document synthesizes the current understanding of this compound's neuroprotective actions, with a focus on two primary mechanisms: the modulation of the endocannabinoid system to suppress neuroinflammation and the antagonism of the adenosine (B11128) A1 receptor to enhance memory-related signaling.

Neuroprotection in Alzheimer's Disease Models

Alzheimer's disease pathology is characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, and significant neuroinflammation, leading to progressive neuronal loss and cognitive decline.[2] this compound has shown promise in counteracting these pathological processes through distinct molecular pathways.

Modulation of the Endocannabinoid System and Anti-inflammatory Effects

In preclinical models of AD using Aβ₂₅₋₃₅-induced neurotoxicity, this compound demonstrates a potent anti-inflammatory and neuroprotective effect by modulating the endocannabinoid system.[1] The core mechanism involves the inhibition of cyclooxygenase-2 (COX-2), which leads to an upregulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Elevated 2-AG levels then activate the cannabinoid receptor 1 (CB1R), initiating a signaling cascade that suppresses the pro-inflammatory nuclear factor-κB (NF-κB) pathway. This ultimately reduces neuroinflammation and prevents neuronal apoptosis.[1][2]

The following table summarizes the key quantitative findings from studies investigating this compound's effects on Aβ-induced neurotoxicity.

| Parameter | Model System | Treatment | Concentration/Dose | Result | Reference |

| Neuroinflammation | Aβ₂₅₋₃₅-induced BV-2 cells | This compound | Not Specified | Alleviated BV-2 cell apoptosis | [1] |

| COX-2 Expression | Aβ₂₅₋₃₅-treated primary hippocampal neurons | This compound | Not Specified | Reduced over-expression of COX-2 | [1] |

| Learning & Memory | Aβ₂₅₋₃₅-treated hippocampus slice | This compound | Not Specified | Relieved impairment of learning and memory | [1] |

| Neuronal Protection | Aβ₂₅₋₃₅-treated primary hippocampal neurons | This compound | Not Specified | Protected primary hippocampal neurons | [1] |

-

Aβ₂₅₋₃₅-Induced Neurotoxicity Model:

-

Cell Culture: Primary hippocampal neurons or BV-2 microglial cells are cultured under standard conditions.[1]

-

Aβ₂₅₋₃₅ Preparation: Aβ₂₅₋₃₅ peptide is dissolved in sterile water and aggregated by incubation at 37°C for a week to form the neurotoxic species.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to the aggregated Aβ₂₅₋₃₅ peptide (e.g., 25 µM) for 24-48 hours.[7]

-

Assessment: Neuroprotection is assessed via cell viability assays (e.g., MTT), while inflammatory markers (COX-2, NF-κB) and apoptosis-related proteins are measured using Western blot analysis.[1][8]

-

-

Western Blot Analysis:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.[8]

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, p-NF-κB, CB1R, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

-

Adenosine A1 Receptor Antagonism and Cognitive Enhancement

This compound also improves memory and cognition by acting on the adenosinergic system. In a mouse model of scopolamine-induced memory impairment, this compound was found to be an antagonist of the adenosine A1 receptor (A1R).[3][4] By blocking this receptor, this compound prevents the inhibitory effect of adenosine on neuronal activity. This antagonism leads to the activation of the Protein Kinase A (PKA) signaling pathway, which in turn promotes the phosphorylation of the CREB (cAMP response element-binding) protein.[4] Phosphorylated CREB is a key transcription factor involved in synaptic plasticity and the formation of long-term memories.

The table below summarizes the quantitative results from behavioral and molecular studies on this compound's memory-enhancing effects.

| Parameter | Model System | Treatment | Concentration/Dose | Result | Reference |

| Cognitive Impairment | Scopolamine-induced mice | This compound (p.o.) | 5 or 10 mg/kg | Significantly ameliorated cognitive impairment in behavioral tasks | [4] |

| Memory Enhancement | Normal naïve mice | This compound (p.o.) | 10 mg/kg | Enhanced latency time in passive avoidance task | [4] |

| PKA Phosphorylation | Scopolamine-induced mice (hippocampus/cortex) | This compound (p.o.) | 5 or 10 mg/kg | Significantly increased PKA phosphorylation | [4] |

| CREB Phosphorylation | Scopolamine-induced mice (hippocampus/cortex) | This compound (p.o.) | 10 mg/kg | Significantly increased CREB phosphorylation | [4] |

| A1R Antagonism | Receptor binding assay | This compound | Not Specified | Confirmed adenosine A1 receptor antagonistic property | [4] |

-

Scopolamine-Induced Memory Impairment Model:

-

Animals: Male ICR mice are typically used.[4]

-

Drug Administration: this compound (5 or 10 mg/kg) is administered orally (p.o.) 60 minutes before the behavioral test. Scopolamine (a cholinergic antagonist that induces memory deficits) is administered intraperitoneally (i.p.) 30 minutes before the test.

-

Behavioral Testing: Cognitive function is assessed using standard tests such as the Passive Avoidance Test and the Y-maze Test to evaluate learning and memory.[4]

-

-

Passive Avoidance Test:

-

Apparatus: A shuttle box divided into illuminated and dark compartments connected by a guillotine door. The floor of the dark compartment is a stainless-steel grid.

-

Acquisition Trial: A mouse is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a brief electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

-

Retention Trial: 24 hours later, the mouse is again placed in the illuminated compartment, and the latency time to enter the dark compartment is recorded (up to a maximum, e.g., 300 seconds). A longer latency indicates better memory retention.[4]

-

General Experimental Workflow

The investigation of this compound's neuroprotective properties typically follows a multi-level approach, starting from in vitro cell-based assays to in vivo animal models, and culminating in molecular analysis to elucidate the underlying mechanisms.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a neuroprotective agent with significant potential for treating neurodegenerative diseases, particularly Alzheimer's disease. Its ability to concurrently target neuroinflammation via the endocannabinoid system and enhance cognitive function through adenosinergic pathways makes it a highly attractive candidate for further drug development.[1][4]

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Chronic Disease Models: Evaluating the long-term efficacy of this compound in transgenic animal models of Alzheimer's disease that more closely mimic the progressive nature of the human condition.[9]

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window for clinical trials.

-

Target Engagement: Developing biomarkers to confirm that this compound engages its molecular targets (e.g., COX-2, A1R) in the central nervous system in vivo.

By addressing these areas, the scientific community can pave the way for translating the preclinical promise of this compound into a viable therapeutic strategy for patients suffering from devastating neurodegenerative disorders.

References

- 1. Neuro-protection of this compound against impairment induced by Aβ25-35 by acting on COX-2 to up-regulate 2-AG and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a C-glucosylflavone, ameliorates scopolamine-induced memory impairment in mice with its adenosine A1 receptor antagonistic property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological importance and therapeutic benefit of this compound: An overview of medicinal importance and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anti-inflammatory Effects of Swertisin

This technical guide provides a detailed overview of the current understanding of the anti-inflammatory effects of Swertisin, a C-glycosylflavone found in various medicinal plants. Due to the nascent stage of research focused specifically on the anti-inflammatory mechanisms of isolated this compound, this document synthesizes available direct evidence with established inflammatory pathways and experimental protocols. The guide is structured to offer actionable insights for researchers by presenting quantitative data, detailing relevant signaling pathways, and providing comprehensive experimental methodologies.

Quantitative Data on Anti-inflammatory Effects

Research providing specific quantitative data on the anti-inflammatory effects of pure this compound is limited. The majority of available information comes from studies on plant extracts where this compound is a key bioactive marker.

In Vivo Anti-inflammatory Activity

The most direct quantitative evidence for this compound's anti-inflammatory effect comes from studies on standardized extracts. A study utilizing a semisolid herbal preparation of Aleurites moluccana leaf extract, containing this compound and 2''-O-rhamnosylthis compound as chemical markers, demonstrated significant topical anti-inflammatory activity in a mouse model.

| Animal Model | Inducing Agent | Formulation | Dosage | Endpoint | % Inhibition of Edema | Reference |

| Mouse | Croton Oil | Topical Semisolid Preparation | 0.5% of Dried Extract | Ear Edema | 37.6 ± 5.7% | [1] |

| Mouse | Croton Oil | Topical Semisolid Preparation | 1.0% of Dried Extract | Ear Edema | 64.8 ± 6.2% | [1] |

Table 1: In Vivo Anti-inflammatory Effects of a this compound-Containing Extract.

Core Signaling Pathways

While dedicated studies on this compound's anti-inflammatory signaling are scarce, research in other therapeutic areas, notably diabetes, has implicated its activity in modulating key inflammatory pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.

Modulation of the MAPK Pathway

The MAPK signaling pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial regulators of the inflammatory response. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these kinases become phosphorylated and activate downstream transcription factors such as AP-1, leading to the expression of pro-inflammatory genes.

Studies on this compound's role in promoting islet neogenesis have shown that its mechanism of action involves the p38 MAPK pathway . This finding is highly relevant to inflammation, as the inhibition of p38 MAPK is a well-established strategy for reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. It is hypothesized that this compound exerts its anti-inflammatory effects, at least in part, by suppressing the activation of the p38 MAPK pathway.

Potential Interaction with the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Given the extensive crosstalk between the MAPK and NF-κB pathways, where MAPK can activate NF-κB, it is plausible that this compound's inhibition of p38 MAPK could lead to a downstream reduction in NF-κB activation. However, direct evidence of this compound inhibiting IκB phosphorylation or p65 nuclear translocation is currently lacking and presents a key area for future research.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for evaluating the anti-inflammatory effects of this compound in vitro. These methodologies are based on standard practices in inflammation research.

In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages

This protocol describes the use of the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), to screen for the anti-inflammatory activity of this compound.

1. Materials and Reagents:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

This compound (dissolved in DMSO, final concentration of DMSO <0.1%)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for Nitric Oxide (NO) assay

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western Blotting (antibodies for p-p38, p38, p-p65, p65, IκBα, β-actin)

-

Reagents for qRT-PCR (TRIzol, cDNA synthesis kit, SYBR Green master mix)

2. Cell Culture and Treatment:

-

Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO/viability, 24-well for ELISA, 6-well for Western Blot/qRT-PCR). Allow cells to adhere for 18-24 hours at 37°C in 5% CO₂.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (excluding the negative control group).

-

Incubation: Incubate the plates for the desired duration (e.g., 24 hours for NO and cytokine protein analysis; 6 hours for mRNA analysis; 30-60 minutes for signaling protein phosphorylation).

3. Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: Collect the supernatant after 24 hours. Measure nitrite (B80452) (a stable metabolite of NO) concentration using the Griess reagent according to the manufacturer's protocol.

-

Cytokine Quantification (ELISA): Collect supernatant after 24 hours. Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

-

Gene Expression Analysis (qRT-PCR): After 6 hours of incubation, lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers for Nos2 (iNOS), Cox2, Tnf, Il6, Il1b, and a housekeeping gene (e.g., Actb).

-

Protein Expression (Western Blot): After 30-60 minutes (for signaling proteins) or 24 hours (for iNOS/COX-2), lyse the cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to analyze the phosphorylation status of p38 and p65, and the expression levels of iNOS and COX-2.

References

A Comprehensive Technical Guide to Swertisin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertisin is a naturally occurring C-glucosylflavone found in various medicinal plants, including those of the Swertia, Gentiana, and Iris genera.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and anti-viral properties.[1][][4] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and key biological activities of this compound, along with detailed experimental protocols for its extraction, isolation, and biological evaluation.

Chemical Structure and Identification